molecular formula C14H11BrN2O2 B8735950 2-bromo-N-(3-carbamoylphenyl)benzamide

2-bromo-N-(3-carbamoylphenyl)benzamide

Cat. No.: B8735950
M. Wt: 319.15 g/mol
InChI Key: KYLFWCNPWWUJIC-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-carbamoylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the ortho position (C2) and a 3-carbamoylphenyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. Its synthesis typically involves coupling 2-bromobenzoyl chloride with 3-aminobenzamide under basic conditions, though specific protocols may vary depending on the desired purity and scale .

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

2-bromo-N-(3-carbamoylphenyl)benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

KYLFWCNPWWUJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physicochemical and reactive properties of brominated benzamides are highly dependent on the substituents attached to the aromatic rings and the amide nitrogen. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties/Activities Applications References
2-Bromo-N-(3-carbamoylphenyl)benzamide - Bromine (C2), -CONH₂ (N-linked phenyl, C3) High hydrogen-bonding capacity; potential for metal coordination Catalysis, drug discovery (hypothesized)
4-Bromo-N-(2-nitrophenyl)benzamide - Bromine (C4), -NO₂ (N-linked phenyl, C2) Nitro group enhances electron-withdrawing effects; planar structure Structural studies, precursor for nitro reduction reactions
2-Bromo-N-(tert-butyl)benzamide - Bromine (C2), -NH-C(CH₃)₃ Bulky tert-butyl group improves enantioselectivity in asymmetric Suzuki-Miyaura coupling Asymmetric synthesis (87% ee achieved)
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide - Bromine (C2), chromen-2-yl group (N-linked) High yield (94%); stable crystalline structure with distinct NMR shifts Chromene-based drug development
2-Bromo-N-(pyridin-2-yl)benzamide - Bromine (C2), pyridinyl (N-linked) Forms under low-base conditions (27% yield); acts as a ligand in Cu-catalyzed reactions Intermediate in heterocyclic synthesis

Crystallographic and Structural Insights

  • Crystal Packing : The title compound’s carbamoyl group may influence crystal packing differently compared to methoxy-substituted analogs (e.g., 4MNB), where methoxy groups induce distinct torsional angles and intermolecular interactions .
  • Thermodynamic Stability : DFT analyses of 2-bromo and 2-chloro benzamides reveal that bromo derivatives exhibit greater stabilization via electrostatic contributions, suggesting higher thermal stability for the target compound .

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